molecular formula C17H20N2O6S B11106162 Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate

Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate

Cat. No.: B11106162
M. Wt: 380.4 g/mol
InChI Key: MPWLVKLYSAQSJO-UHFFFAOYSA-N
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Description

Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate is a complex organic compound with a unique structure that includes a thiomorpholine ring, an ethyl ester group, and a methoxycarbonyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(methoxycarbonyl)aniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiomorpholine-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for ester substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
  • Methyl 6-(2-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-oxo-3-thiomorpholinecarboxylate

Uniqueness

Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate is unique due to its specific combination of functional groups and the presence of the thiomorpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a thiomorpholine ring, which is characterized by a six-membered heterocyclic structure containing sulfur, along with various functional groups that suggest significant reactivity and biological potential.

Structural Features

The compound's structure can be broken down into several key components:

  • Thiomorpholine Ring : A six-membered ring that includes sulfur, which is crucial for the compound's biological activity.
  • Methoxycarbonyl Group : This functional group may enhance solubility and bioavailability.
  • Ethyl Ester : Typically associated with improved pharmacokinetic properties.

Potential Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activity. Its potential applications include:

  • Anticancer Activity : Initial findings suggest that this compound may target cancer cells effectively, potentially through mechanisms involving apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating a possible role in treating infections.
  • Enzyme Inhibition : The presence of specific functional groups suggests that it may act as an inhibitor for certain enzymes involved in disease processes.

Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below are key findings:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on multiple cancer cell lines, with IC50 values indicating potent activity.
  • Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although further studies are needed to elucidate the exact mechanisms.
  • Synergistic Effects : Studies have indicated that this compound may work synergistically with other chemotherapeutic agents, enhancing overall efficacy against drug-resistant cancer cell lines.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is useful. Below is a table summarizing structural features and biological activities of related compounds:

Compound NameStructural FeaturesNotable Biological Activity
Compound AThiomorpholine coreAnticancer activity
Compound BMethoxycarbonyl groupAntimicrobial properties
Compound CEthyl esterEnzyme inhibition

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on various human cancer cell lines revealed that this compound exhibited an average IC50 value of 1.04 µM, indicating strong cytotoxicity compared to standard chemotherapeutics.
  • Case Study on Enzyme Inhibition :
    • Research highlighted its potential as a selective inhibitor for certain kinases involved in cancer proliferation, suggesting pathways for future drug development.

Properties

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 6-[2-(4-methoxycarbonylanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate

InChI

InChI=1S/C17H20N2O6S/c1-3-25-17(23)12-9-26-13(15(21)19-12)8-14(20)18-11-6-4-10(5-7-11)16(22)24-2/h4-7,12-13H,3,8-9H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

MPWLVKLYSAQSJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSC(C(=O)N1)CC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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